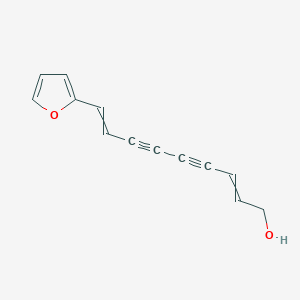
9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol is an organic compound characterized by its unique structure, which includes a furan ring and conjugated double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the conjugated dienyne system: This involves coupling reactions such as Sonogashira coupling, where alkynes and alkenes are combined using palladium catalysts.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The conjugated dienyne system can undergo hydrogenation to form saturated compounds.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated furan derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine:
Drug Development: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Polymer Science: Used in the synthesis of polymers with unique electronic properties.
Mécanisme D'action
The mechanism by which (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol exerts its effects depends on its specific application. For instance:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Material Properties: The conjugated system allows for electron delocalization, which is crucial for its electronic properties in materials science.
Comparaison Avec Des Composés Similaires
(2E,8E)-9-(Thiophen-2-yl)nona-2,8-dien-4,6-diyn-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
(2E,8E)-9-(Pyridin-2-yl)nona-2,8-dien-4,6-diyn-1-ol: Contains a pyridine ring instead of a furan ring.
Uniqueness:
Furan Ring: The presence of the furan ring imparts unique electronic properties and reactivity compared to thiophene or pyridine analogs.
Conjugated System: The specific arrangement of double and triple bonds in (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol provides distinct chemical and physical properties.
Propriétés
IUPAC Name |
9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHLNBWBPJJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC#CC#CC=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
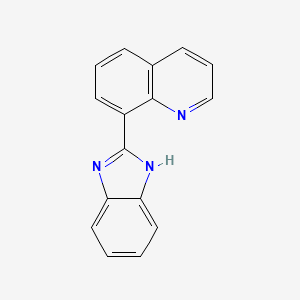
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
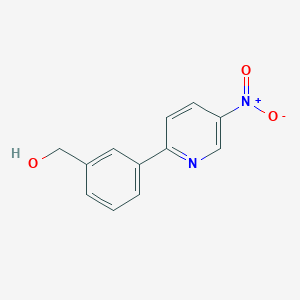
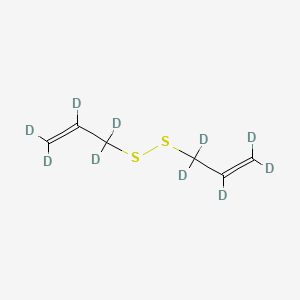
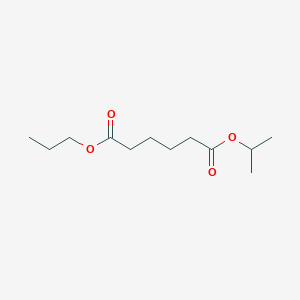
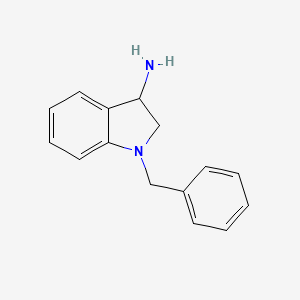
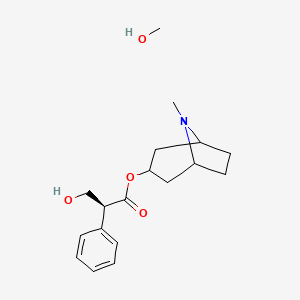

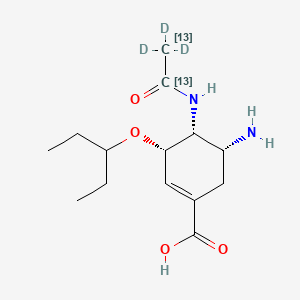

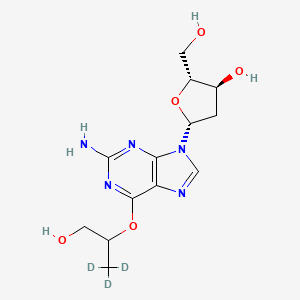


![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
